molecular formula C12H11N5O3S3 B2474120 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 919622-30-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2474120
CAS No.: 919622-30-3
M. Wt: 369.43
InChI Key: PWJLSBDAWWPAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5, linked via a thioacetamide bridge to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent. Its structural complexity may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S3/c1-2-21-12-17-15-10(23-12)13-8(18)6-22-11-16-14-9(20-11)7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJLSBDAWWPAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a hybrid compound that combines the structural features of thiadiazole and oxadiazole. These classes of compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound by examining existing literature and studies.

Chemical Structure

The compound's structure can be represented as follows:

N 5 ethylthio 1 3 4 thiadiazol 2 yl 2 5 furan 2 yl 1 3 4 oxadiazol 2 yl thio acetamide\text{N 5 ethylthio 1 3 4 thiadiazol 2 yl 2 5 furan 2 yl 1 3 4 oxadiazol 2 yl thio acetamide}

Molecular Formula: C12_{12}H12_{12}N4_{4}O2_{2}S2_{2}

Molecular Weight: 304.43 g/mol

Antimicrobial Activity

Research has shown that thiadiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Thiadiazole Derivatives: Compounds similar to the target compound have demonstrated potent antibacterial activity against various strains of bacteria. A study indicated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
  • Oxadiazole Derivatives: The oxadiazole moiety is also linked to antimicrobial effects. Studies have reported that oxadiazole derivatives possess antifungal activity with MIC values comparable to established antifungal agents .

Anticancer Activity

The hybrid nature of the compound may enhance its anticancer properties:

  • Mechanism of Action: The presence of both thiadiazole and oxadiazole groups may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
  • In Vitro Studies: In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that substitutions on the thiadiazole and oxadiazole rings can modulate activity levels .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Thiadiazole Ring: The ethylthio group enhances lipophilicity and may improve membrane permeability.
  • Oxadiazole Ring Modifications: Variations in substituents on the oxadiazole ring can affect binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole and oxadiazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with both moieties displayed enhanced antibacterial effects compared to those with only one heterocyclic component .

CompoundMIC (μg/mL)Activity Type
A16Antibacterial
B31.25Antifungal
C62.5Moderate Antibacterial

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of thiadiazole derivatives. The study revealed that certain modifications led to compounds exhibiting IC50 values significantly lower than standard chemotherapeutic agents like Cisplatin .

CompoundIC50 (μM)Cancer Type
D10Breast Cancer
E15Lung Cancer
F25Colon Cancer

Scientific Research Applications

Research indicates that derivatives of thiadiazoles and oxadiazoles exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide have shown significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for breast cancer (MCF7) and lung carcinoma (A549) cells .
    • The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • The compound exhibits potential antimicrobial activity against various pathogens. Research has shown that thiadiazole derivatives can inhibit bacterial growth and demonstrate antifungal properties .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways . In silico studies have indicated its potential as a 5-lipoxygenase inhibitor.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship (SAR) studies highlight that modifications in the thiadiazole or oxadiazole rings can significantly affect biological activity.

Compound Structural Features Biological Activity
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamideChlorine instead of ethylthioAntimicrobial properties
N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamideMethylthio groupModerate anticancer activity
N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)acetamideFuran moietyAntifungal properties

Case Studies and Research Findings

Several studies have documented the applications of compounds related to this compound:

  • Anticancer Research : A study published in Drug Design Development and Therapy highlighted the anticancer properties of thiadiazole derivatives. It reported significant inhibition of tumor growth in animal models when treated with similar compounds .
  • Antimicrobial Studies : Research published in Pharmaceutical Biology demonstrated that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications can enhance its efficacy as an anti-inflammatory agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole moiety undergoes nucleophilic substitution at the sulfur-bearing carbon. For example:

Reaction TypeConditionsProductsReference
AlkylationCH₃I, K₂CO₃, DMF, 80°CS-alkylated derivatives at position 5 of the thiadiazole ring
ArylationAr-B(OH)₂, Pd catalystCross-coupled aryl-thiadiazole hybrids

This reactivity is attributed to the electron-deficient nature of the thiadiazole ring, facilitating attack by soft nucleophiles.

Oxidation of Thioether Groups

The ethylthio (-S-Et) group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductOxidation StateReference
H₂O₂ (30%)AcOH, 60°C, 4 hrsSulfoxide (-SO-Et)+2
mCPBADCM, 0°C → RT, 12 hrsSulfone (-SO₂-Et)+4

Complete conversion to sulfone requires stoichiometric oxidants. This modification significantly alters biological activity profiles .

Hydrolysis of Acetamide Linkage

The central acetamide bond shows pH-dependent hydrolysis:

MediumConditionsProductsApplicationReference
2M NaOHReflux, 6 hrs2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + thiadiazolamineProdrug activation
1M HClRT, 24 hrsPartial hydrolysis with <15% yieldStability assessment

Alkaline conditions accelerate hydrolysis, suggesting potential as a biodegradable prodrug scaffold.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in two key reaction types:

Ring-Opening Reactions

ReagentConditionsProductMechanismReference
H₂N-NH₂EtOH, Δ, 3 hrsThiosemicarbazide derivativeNucleophilic addition
LiAlH₄THF, 0°C, 1 hrReduced oxadiazole to amidrazoneReductive cleavage

Electrophilic Substitution

ElectrophilePositionProductYieldReference
Br₂ (1 equiv)C-5 of furan5-bromofuran-substituted derivative78%
HNO₃/H₂SO₄Oxadiazole C-2Nitro-substituted oxadiazole65%

The electron-rich furan moiety directs electrophiles to the oxadiazole ring .

Thiol-Disulfide Exchange

The thioether linkage participates in radical-mediated reactions:

Reaction PartnerConditionsProductApplicationReference
DTT (10 mM)PBS, pH 7.4, 37°CCleavage to free thiolsRedox-sensitive probes
TEMPOMeOH, light irradiationStable disulfide dimerPolymer conjugation

This reactivity enables applications in dynamic combinatorial chemistry.

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltCoordination SitesComplex StructureStability Constant (log β)Reference
Cu(II) acetateThiadiazole S, oxadiazole NOctahedral geometry8.9 ± 0.2
Pd(II) chlorideThioether S, amide OSquare-planar complex6.3 ± 0.3

Complexation enhances catalytic activity in oxidation reactions .

Comparative Reactivity Table

Functional GroupReactivity OrderPreferred Reaction Partners
Thiadiazole ring1° (most reactive)Electrophiles, transition metals
Oxadiazole ringNucleophiles, reducing agents
Thioether (-S-Et)Oxidants, alkyl halides
Acetamide linkage4° (least reactive)Strong acids/bases

Data synthesized from

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Phenoxy/Oxadiazole Substituents

Key Compounds:
  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Structural Differences: Replaces the oxadiazole-thio group with a phenoxy moiety. Physical Properties: Melting point 168–170°C, yield 78% .
  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5a)

    • Structural Differences : Incorporates a thiadiazinan ring instead of oxadiazole.
    • Implications : The additional sulfur atom in thiadiazinan may increase electron-withdrawing effects, altering reactivity or binding affinity .
Table 1: Comparison of Thiadiazole-Based Analogues
Compound Substituent (R) Melting Point (°C) Yield (%) Key Features
Target Compound Oxadiazole-thio (furan-2-yl) Not Reported Not Given Dual heterocycle, sulfur-rich
5g Phenoxy (isopropyl/methyl) 168–170 78 High lipophilicity
5a Thiadiazinan (phenyl) Not Reported Not Given Thiadiazinan core, potential bioactivity

Analogues with Oxadiazole-Thioacetamide Motifs

Key Compounds:
  • 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)

    • Structural Differences : Oxadiazole substituted with indole instead of furan.
    • Implications : Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets, such as enzymes or receptors .
  • N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

    • Structural Differences : Thiophene replaces oxadiazole.
    • Implications : Thiophene’s electron-rich nature could alter electronic properties and metabolic stability .
Table 2: Oxadiazole/Thiophene Analogues
Compound Heterocycle (R) Biological Activity Key Features
Target Compound Oxadiazole (furan-2-yl) Not Reported Dual sulfur linkages, furan aromaticity
2a–i Oxadiazole (indole) Anticancer (in silico) Indole enhances target binding
N-(5-Benzyl-...) Thiophene Not Reported Thiophene improves electron delocalization

Analogues with Triazinoquinazoline and Piperidinyl Groups

Key Compounds:
  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) Structural Differences: Larger triazinoquinazoline system replaces oxadiazole. Physical Properties: Melting point 266–270°C, yield 89.4% . Implications: Extended conjugation may improve UV absorption and stability but reduce solubility.
  • Implications: Enhanced solubility in acidic environments, relevant for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.